Product packaging for Zymocel(Cat. No.:CAS No. 152522-11-7)

Zymocel

Cat. No.: B1177136
CAS No.: 152522-11-7
Attention: For research use only. Not for human or veterinary use.
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Description

Zymocel is a purified, insoluble β-1,3-glucan derived from zymosan . This compound is a potent immunomodulator and serves as a valuable tool in biomedical research for studying innate immune responses. Its primary mechanism of action involves the activation of macrophages via recognition by specific pattern recognition receptors, including Dectin-1 and complement receptor 3 (CR3 or CD11b/CD18) . Upon administration in experimental models, this compound has been shown to enhance phagocytic activity, stimulate the production of reactive oxygen species such as hydrogen peroxide, and promote the synthesis of key immune mediators including nitric oxide and tumor necrosis factor (TNF) . It is widely used to experimentally induce and study hepatic granuloma formation, a process dependent on monocyte infiltration and macrophage differentiation and survival . Research applications for this compound extend to investigating anti-tumor activity, immune recovery in models of leukopenia, and the underlying mechanisms of inflammatory responses . This product is intended for research use only and is not approved for diagnostic or therapeutic purposes in humans or animals.

Properties

CAS No.

152522-11-7

Molecular Formula

C6H10FNO2

Synonyms

Zymocel

Origin of Product

United States

Structural Elucidation and Its Biological Implications for Zymocel

Polysaccharide Architecture: β-(1,3)-Glucan Backbone and β-(1,6)-Glucose Branching

Zymocel's fundamental structure is characterized by a polysaccharide architecture featuring a main chain composed of β-(1,3)-linked glucose units, from which β-(1,6)-linked glucose branches extend. This specific linkage pattern is typical of β-glucans found in yeast cell walls and is crucial for their biological activity. The length of these β-(1,6) branches can influence the solubility of the glucan. As a pure glucan, this compound's composition is largely free from other yeast cell wall components such as mannans, which are present in less purified forms like zymosan. This purity allows for a more direct study of the β-glucan's effects.

Influence of Molecular Weight and Polymerization on Biological Activity

The biological activity of β-glucans, including this compound, is significantly influenced by their molecular weight and degree of polymerization. Generally, a higher molecular weight is associated with enhanced immunomodulatory activities. For instance, studies on β-(1,3)-D-glucans have indicated that a large molecular weight is necessary to augment multiple immunological activities. Research on other polysaccharides, such as levans, has demonstrated that antitumour activity can be dependent on the polysaccharide's molecular weight, with an optimal range for maximal effect. This suggests that the polymeric nature of this compound and its molecular size are critical determinants of its interaction with biological systems and subsequent effects.

Table 1: Influence of Molecular Weight on Polysaccharide Activity (Conceptual)

Polysaccharide TypeMolecular Weight RangeObserved Biological ActivityReference
β-(1,3)-GlucanLargeAugments multiple immunological activities
Levans~210,000 (Mv)Optimal antitumour activity
β-Glucans (General)Higher MWBetter immunomodulatory activity

Conformational Dynamics and Bioactivity

The three-dimensional conformation of β-glucans plays a pivotal role in their bioactivity. Long chains of β-glucans are known to adopt a triple helical structure. This tertiary structure can profoundly impact how these molecules interact with β-glucan-binding proteins and, consequently, their biological effects. While a triple helical structure of (1,3)-β-D-glucan is reported to regulate immune function, some studies suggest that a single helical structure might exhibit higher biological activity. Conformational dynamics, which involve changes in the molecule's shape and flexibility, are fundamental to the execution of biomolecular functions. For this compound, these dynamics likely dictate its ability to bind to specific immune cell receptors and initiate downstream signaling pathways.

Impact of Specific Structural Modifications on Immunological Functions

Chemical modifications to the β-glucan structure of this compound can significantly alter its immunological functions.

Effects of Oxidation on this compound Activity

Oxidation is a known method for modifying β-glucans. Chemical oxidation, for instance, using sodium hypochlorite, can increase the solubility of Saccharomyces cerevisiae glucans. This modification can also influence biological activity. Oxidized zymosan (OX-ZYM), which is predominantly composed of β-(1,3)- and β-(1,6)-glucan, has shown enhanced tumor-inhibitory effects compared to its reduced and hydrolyzed counterparts where the β-(1,6)-glucan moiety was removed. This highlights the critical role of the β-(1,6)-branched β-(1,3)-glucans in mediating anti-tumor responses. Furthermore, this compound itself, when acting as a stimulus, can induce the formation of a nitroxide radical by activated human neutrophils, indicating its involvement in oxidative processes within the immune response.

Role of Amination on this compound Derivatives

Amination is another structural modification that can impart new properties to β-glucan derivatives. Aminated β-(1,3)-D-polyglucose (AG), a water-soluble derivative of curdlan (B1160675) (another β-glucan), has demonstrated the ability to stimulate human monocytes and promote wound healing in diabetic mouse models. This aminated derivative can induce the dose-dependent production of intracellular, membrane-associated, and secreted forms of interleukin 1 (IL1). The amination process typically involves the coupling of activated polysaccharides to amines or proteins through reductive amination. Such modifications underscore the potential for tailoring this compound's structure to enhance specific therapeutic or immunomodulatory effects.

Table 2: Effects of Structural Modifications on this compound/β-Glucan Activity

ModificationImpact on StructureObserved Biological EffectReference
OxidationIncreases solubility; alters branching exposureEnhanced tumor-inhibition (for OX-ZYM); induces nitroxide radical formation
AminationIncreases solubility; introduces amine groupsStimulates human monocytes; induces IL1 production; improves wound healing

Biosynthetic Pathways and Research Scale Preparation of Zymocel

Microbial Producers and their Contribution to Zymocel Synthesis

β-Glucans are naturally occurring polysaccharides found across a wide range of biological sources, including yeasts, fungi, bacteria, algae, and various plants such as barley and oats. The specific properties of β-glucans, including their structure and biological activity, can vary significantly depending on their microbial or botanical origin. Fungal β-glucans, particularly those from yeast, are well-regarded for their potent immunomodulatory effects.

Saccharomyces cerevisiae as a Primary Source

Saccharomyces cerevisiae, commonly known as baker's yeast, stands out as a principal source for this compound production. The cell wall of S. cerevisiae is a rich reservoir of β-glucans, constituting approximately 50–55% of β-(1→3)-glucan and 10–15% of β-(1→6)-glucan of its total cell wall polysaccharide content. This abundance, coupled with the relatively straightforward purification process, makes yeast-derived β-glucans, including this compound, economically viable and among the purest forms available for industrial and pharmaceutical applications.

The biosynthesis of β-glucan in S. cerevisiae is a complex pathway involving several enzymatic steps. Glucose-6-phosphate is initially converted to glucose-1-phosphate by phosphoglucomutase. This is followed by the synthesis of the polymer precursor, UDP-glucose, from UTP and glucose-1-phosphate, catalyzed by UDP-glucose pyrophosphorylase. Finally, glucan synthases such as Fks1, Fks2, and Fks3, in conjunction with Rho1, polymerize β-glucan from UDP-glucose. Research indicates that metabolic engineering strategies, such as the overexpression of Pgm2 (phosphoglucomutase) and Rho1 (a GTPase that activates glucan synthesis), can significantly enhance β-glucan accumulation within S. cerevisiae cells. Studies also suggest that the synthesis of β-(1→6)-glucan primarily occurs at the cell surface.

Laboratory-Scale Extraction and Purification Methodologies

The isolation of this compound, being a β-glucan, necessitates specific extraction and purification protocols to separate it from other yeast cell wall components. The choice of extraction method is critical as it can profoundly impact the physicochemical properties and biological activity of the final β-glucan product.

Enzymatic Hydrolysis Techniques

Enzymatic hydrolysis is a targeted approach for β-glucan extraction, involving the treatment of yeast cell walls with specific enzymes. These enzymes selectively break down other polysaccharides and cellular components, thereby solubilizing the β-glucans. While enzymatic methods can yield high-purity products due to their specificity in degrading impurities, they are often more effective when integrated with other extraction techniques. For instance, the application of ultrasound during enzymatic treatment can enhance enzyme accessibility to active sites, leading to improved yields of water-soluble β-glucan.

Alkaline Extraction Protocols

Alkaline extraction is a widely used method for solubilizing β-glucans from yeast cell walls. This protocol typically involves treating yeast cells with alkaline solutions, such as a 6% sodium hydroxide (B78521) (NaOH) solution, often at elevated temperatures (e.g., 90°C for 2 hours). This method is particularly effective for extracting β-glucans that are insoluble in hot water, including certain acidic or high-molecular-weight forms. Alkaline extraction can achieve high β-glucan extraction rates, with reported yields ranging from 86% to 98% for some β-glucans.

However, alkaline treatment presents certain challenges. It may lead to the partial depolymerization of β-glucan molecules, potentially altering their structural integrity. Additionally, alkaline extracts often contain increased levels of protein and starch contaminants, which can complicate subsequent purification steps. A common laboratory-scale alkaline-acid process for isolating yeast β-glucan involves an initial alkaline treatment (e.g., 2N NaOH at 50°C for 10 minutes to achieve pH 10), followed by an acid treatment (e.g., HCl solution at 75°C for 2 hours). The integration of ultrasound with alkaline extraction has also been explored to enhance efficiency.

Subsequent Filtration and Precipitation for Isolation

Following the initial extraction, the crude β-glucan extract undergoes further purification steps, primarily involving filtration and precipitation, to isolate the pure this compound compound. Common purification techniques include precipitation, ultrafiltration, and various chromatographic methods.

Filtration and centrifugation are crucial for separating the insoluble cell wall debris from the soluble β-glucan extract. Precipitation is a widely employed method for recovering β-glucan from aqueous extracts, often achieved by adding water-miscible solvents like ethanol (B145695) or acetone. The choice of solvent for precipitation is dependent on the solubility characteristics of the specific β-glucan being isolated. Ethanol is a predominant choice due to its miscibility with water. An alternative precipitation technique involves freezing and then thawing the β-glucan extract, which can induce the formation of a fibrous precipitate that can then be recovered by filtration or centrifugation.

Analytical Characterization Techniques for this compound in Research

Accurate characterization of this compound is paramount in research to confirm its structure, assess purity, and determine its molecular weight. A combination of spectroscopic and chromatographic/electrophoretic methods is typically employed.

Spectroscopic Methods (e.g., NMR, FTIR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural confirmation of polysaccharides like this compound. It is capable of identifying the specific glycosidic linkages and branching patterns within the molecule . For this compound, NMR analysis is used to confirm the presence of both 1,3-β-linked and 1,6-β-linked glucan moieties, which are characteristic of its structure . Both 1H-NMR and 13C-NMR spectroscopy are routinely used to provide atomic-level resolution of molecular structures and are highly sensitive to changes in the chemical environment, reflecting the polymer's microstructure .

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides valuable information regarding the functional groups and chemical bonds present in this compound. It is widely used for the structural characterization of microbial exopolysaccharides . FTIR spectra can reveal characteristic absorption bands corresponding to hydroxyl groups, glycosidic linkages, and other components, aiding in the confirmation of the compound's identity and purity .

Chromatography and Electrophoresis for Purity and Molecular Weight Assessment

Chromatography: Chromatographic techniques are essential for the purification and assessment of the molecular weight of this compound. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a commonly used method for determining the molecular weight and molecular weight distribution of polymers like β-glucans . This technique separates molecules based on their size as they pass through a porous stationary phase . Other chromatographic methods, such as affinity chromatography (e.g., Concanavalin A agarose (B213101) chromatography), can also be employed for the purification and characterization of specific polysaccharide fractions based on their binding properties .

Electrophoresis: While primarily associated with protein separation, electrophoretic analysis can also be applied to polysaccharides for assessing purity and potentially molecular size distribution. Laser light scattering combined with electrophoretic analysis can provide insights into the physico-chemical properties of macromolecules . Although Gel Permeation Chromatography is more directly cited for molecular weight determination of this compound, the broader principle of electrophoresis allows for the separation of macromolecules based on charge and size, which can contribute to purity assessment .

Molecular and Cellular Mechanisms of Zymocel S Action

Interaction with Immune Cell Populations

Zymocel is known to interact with and activate several key immune cell populations, including macrophages, monocytes, neutrophils, and natural killer (NK) cells. These interactions are crucial for initiating and shaping the innate immune response to fungal components.

Macrophage Activation and Differentiation

Macrophages are central to the immune response against this compound. Upon encountering this compound particles, macrophages undergo activation, leading to the expression of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNFα. this compound can also induce the differentiation of monocytes into macrophages.

Research indicates that this compound can promote an innate memory-like phenotype, also termed trained immunity, in macrophages. This involves epigenetic reprogramming, leading to enhanced and persistent innate immune responses upon subsequent exposure to pathogen-associated molecular patterns (PAMPs). Studies have shown that long-term zymosan treatment significantly induces macrophages to upregulate the expression of innate memory-related markers like TNFα, HIF1α, and mTOR.

Macrophage activation by zymosan can be influenced by various factors and can lead to different functional phenotypes. Classically activated (M1) macrophages are typically associated with pro-inflammatory responses, while alternatively activated (M2) macrophages are involved in resolving inflammation and tissue repair. Zymosan's interaction with macrophages can contribute to both inflammatory and potentially tolerogenic responses, depending on the context and the specific receptors engaged.

Monocyte Modulation

This compound also modulates the activity of monocytes, which are precursors to macrophages and dendritic cells. Interaction with this compound can stimulate the proliferation and differentiation of monocytes into macrophages. Studies have shown that zymosan can influence cytokine production in monocytes and can lead to the release of arachidonic acid and its metabolites.

Research on human monocytes has demonstrated that exposure to opsonized zymosan can lead to the release of arachidonic acid, a process that appears to involve at least two mechanisms and can be modulated by cAMP. Furthermore, phagocytosis of serum-opsonized zymosan has been shown to downregulate the expression of complement receptor type 3 (CR3) and FcRI on the surface of human monocytes. This suggests that this compound interaction can influence the expression and function of other important surface receptors on monocytes.

Data from studies on human monocytes stimulated with opsonized zymosan highlight the release of arachidonic acid (AA).

StimulusAA Release (% of incorporated radiolabel within 30 min)
Opsonized Zymosan25 ± 2%
Zymosan + IBMXInhibited by 47%
Zymosan + d-cAMPInhibited by 42%

Additionally, zymosan A has been shown to modulate the expression of Ia-like antigens and the antigen-presenting activity of human monocytes, leading to reduced antigen-specific T cell proliferation.

Effects on Neutrophils and Natural Killer Cells

This compound is also known to stimulate neutrophils and natural killer (NK) cells. Neutrophils are rapidly recruited to sites of inflammation induced by zymosan. While neutrophils are crucial for clearing pathogens, their interaction with zymosan can also contribute to tissue immunopathology.

Studies have investigated the interaction between neutrophils and NK cells in the context of zymosan stimulation. Supernatants from zymosan-stimulated neutrophils have been shown to inhibit autologous NK cell cytotoxicity, a process mediated by prostaglandins (B1171923) and potentially oxygen radicals produced by the neutrophils.

NK cells are important components of the innate immune system and can be activated by various stimuli, including components recognized by pattern recognition receptors. While zymosan stimulates NK cells, the precise mechanisms of this interaction and its downstream effects on NK cell function, such as cytotoxicity and cytokine production, are areas of ongoing research. Some studies suggest that zymosan treatment can increase IL-15 receptor expression in NK cells.

Receptor-Mediated Recognition and Binding

The biological effects of this compound are initiated by its recognition and binding to specific receptors on the surface of immune cells. This receptor engagement triggers intracellular signaling cascades that dictate the subsequent cellular responses.

Role of Pattern Recognition Receptors (PRRs)

This compound is recognized by several pattern recognition receptors (PRRs), which are key components of the innate immune system responsible for detecting conserved microbial molecular patterns. Prominent among these are Toll-like receptors (TLRs) and C-type lectin receptors (CLRs).

Zymosan is a well-established activator of inflammatory gene expression in macrophages through Toll-like receptor 2 (TLR2) and Dectin-1. TLR2 often cooperates with TLR6 and CD14 in the recognition of zymosan. This engagement leads to the activation of downstream intracellular signaling pathways, including ERK and NF-κB, which play important roles in the production of inflammatory cytokines. Recent research also suggests that TLR5 can act as a receptor for zymosan, independently activating the NF-κB pathway.

Dectin-1 Engagement and Signaling

Dectin-1 (CLEC7A) is a major C-type lectin receptor that plays a crucial role in the recognition of β-glucans, including those found in this compound. Dectin-1 is primarily expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils.

Engagement of Dectin-1 by zymosan triggers various downstream cellular responses. Dectin-1 ligation initiates signaling through an ITAM-like motif in its intracellular tail, leading to the activation of Src and Syk kinases. Syk signaling is required for the induction of reactive oxygen species (ROS) production.

While Dectin-1 signaling alone is sufficient to trigger phagocytosis and Src-Syk-mediated induction of ROS, collaboration with TLR2 signaling enhances NF-κB activation and regulates cytokine production. This collaborative recognition of zymosan by Dectin-1 and TLRs is crucial in orchestrating robust inflammatory responses. Studies using depleted zymosan, treated to remove TLR-stimulating properties, have shown that it still activates Dectin-1, leading to NF-κB activation and proinflammatory cytokine secretion, highlighting the independent contribution of Dectin-1 signaling.

However, the interaction with Dectin-1 can also contribute to tolerogenic responses, as zymosan stimulation via Dectin-1 and TLR2 has been shown to induce regulatory antigen-presenting cells and immunological tolerance in some contexts.

Receptor InvolvedZymosan-Induced EffectsSignaling Pathways Involved
TLR2Inflammatory cytokine production (e.g., TNFα), NF-κB activationERK, NF-κB
TLR6 (with TLR2)Inflammatory cytokine productionNF-κB
Dectin-1Phagocytosis, ROS production, NFAT activation, NF-κB activation (collaborative)Src-Syk, NFAT, CARD9, NF-κB
CD14 (with TLR2)Recognition of zymosanInvolved in TLR2 signaling
CR3 (CD11b/CD18)Phagocytosis (opsonized and nonopsonic), binding to β-glucan, cell aggregation Involved in phagocytosis
Mannose ReceptorMacrophage activationInvolved in recognition
TLR5NF-κB activationNF-κB

Table: Key Receptors Involved in this compound Recognition and Their Associated Effects and Signaling Pathways.

Toll-like Receptor (TLR) Interactions

Toll-like receptors (TLRs) are a key family of pattern recognition receptors involved in the innate immune response. This compound has been shown to interact with TLRs, particularly TLR2, contributing to its immunostimulatory activity. This interaction can trigger downstream signaling pathways that result in the production of pro-inflammatory cytokines. Studies have investigated the direct binding of TLR2 to zymosan (a preparation from yeast cell walls containing beta-glucan (B1580549) like this compound), demonstrating a direct interaction. This binding can lead to the activation of signaling molecules and subsequent cellular responses. The interaction between this compound and TLRs is crucial for understanding how this compound is recognized by the immune system and initiates a defensive response.

Complement Receptor Type 3 (CR3/CD11b/CD18) Involvement

Complement Receptor Type 3 (CR3), also known as CD11b/CD18 or Mac-1, is a β2 integrin expressed on various immune cells, including macrophages, monocytes, and neutrophils. CR3 is a versatile pattern-recognition receptor involved in leukocyte activation, phagocytosis, and migration. this compound, specifically beta-glucan, has been identified as a ligand for CR3. The interaction of this compound with CR3 is significant for its uptake by macrophages and the subsequent induction of immune responses. This receptor recognizes various ligands, including components of infectious organisms, and plays a critical role in host defense. Ligation of CR3 can trigger signaling pathways that influence cellular functions, such as phagocytosis and cytokine production. Research indicates that the beta-glucan component of this compound can stimulate and activate macrophages through CR3-mediated signal transduction.

Intracellular Signaling Cascades Triggered by this compound

Upon binding to its receptors, such as TLRs and CR3, this compound initiates a cascade of intracellular signaling events within immune cells. These pathways involve the activation of various kinases and transcription factors, ultimately leading to changes in gene expression and cellular function, including enhanced phagocytosis and the production of cytokines.

Syk Kinase Activation

Spleen tyrosine kinase (Syk) is a key non-receptor tyrosine kinase involved in signaling downstream of various immune receptors, including those activated by this compound. Activation of Syk is a critical step in the intracellular signaling triggered by beta-glucans, including this compound, often occurring after receptor engagement. Syk activation involves its binding to intracellular domains of receptors or associated signaling proteins containing phosphorylated tyrosine residues. This binding leads to conformational changes and phosphorylation of Syk itself, enabling it to activate downstream signaling molecules. Syk plays a significant role in mediating inflammatory responses and has been shown to activate pathways such as MAPK and NF-κB.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38α)

Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38α, are central to the cellular responses triggered by this compound. Activation of these kinases occurs downstream of receptor signaling and Syk activation. MAPK pathways regulate various cellular processes, including gene expression, cytokine production, and cell survival. Studies have shown that beta-glucans can activate MAPK pathways, contributing to their immunomodulatory effects, such as the secretion of pro-inflammatory lymphokines. The activation of specific MAPK components like ERK1/2 and p38α is crucial for mediating the diverse cellular outcomes induced by this compound.

NF-κB and AP-1 Transcription Factor Regulation

Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1) are key transcription factors that regulate the expression of numerous genes involved in immune and inflammatory responses. this compound has been shown to induce the activation of both NF-κB and AP-1. This activation is a critical step in the signaling cascade that leads to the production of cytokines and other inflammatory mediators. The activation of NF-κB, for instance, involves a series of phosphorylation events that lead to its translocation to the nucleus and binding to target gene promoters. Research using zymosan has demonstrated that NF-κB activation is a very important pathway by which it induces the expression of cytokines like TNF-α. Similarly, AP-1 activation, often occurring in parallel with NF-κB, contributes to the transcriptional regulation of immune genes.

Protein Tyrosine Phosphorylation Events

Protein tyrosine phosphorylation is a fundamental regulatory mechanism in cellular signaling, and it plays a significant role in the intracellular events triggered by this compound. Receptor engagement by this compound leads to the activation of tyrosine kinases, such as Syk, which in turn phosphorylate specific tyrosine residues on various intracellular proteins. These phosphorylation events create docking sites for other signaling molecules, assembling protein complexes that propagate the signal downstream. Tyrosine phosphorylation is involved in the activation of key pathways like MAPK and NF-κB, as well as processes like cytoskeletal rearrangement necessary for phagocytosis. The dynamic nature of protein tyrosine phosphorylation is crucial for modulating the intensity and duration of the immune response initiated by this compound.

Phospholipase A2 Involvement in Signaling

Research indicates the involvement of phospholipase A2 (PLA2) in the signaling pathways triggered by particulate beta-glucans like this compound in macrophages. Studies have shown that bromophenacyl bromide-sensitive phospholipase A2 participates in the production of hydrogen peroxide (H2O2) by murine peritoneal macrophages stimulated with particulate beta-glucans. This suggests that PLA2 activity is part of a signaling cascade initiated by this compound, and importantly, this pathway appears to be regulated differently from the pathways governing the phagocytosis of these particles . Furthermore, studies on zymosan, from which this compound is derived, have linked it to increased phospholipase A2 activity and the subsequent release of unsaturated fatty acids . Activation of cytosolic phospholipase A2 (cPLA2) by beta-glucans can occur through Dectin-1/Syk-dependent mechanisms that involve MAPK-dependent phosphorylation and Ca2+-dependent membrane translocation .

Modulation of Gene Expression and Protein Synthesis

This compound and other beta-glucans are potent modulators of gene expression and protein synthesis in various immune cells, leading to altered production of cytokines and other mediators.

Induction of Pro-inflammatory Cytokines

This compound is known to induce the expression and synthesis of several pro-inflammatory cytokines. Studies have demonstrated increased expression of pro-inflammatory cytokine mRNAs, such as MCP-1, TNF-alpha, and IFN-gamma, in the livers of mice after this compound injection, a response attributed to macrophage stimulation by glucan . Administration of this compound has been shown to enhance lipopolysaccharide-triggered synthesis of tumor necrosis factor (TNF) . Macrophages activated by 1,3-beta-glucans, including those from zymosan/Zymocel, are known to produce TNF-alpha . This compound stimulation of human monocytes induced amounts of IL-1 receptor antagonist (IL-1Ra) comparable to that induced by LPS, although it did not induce significant amounts of IL-1 beta . Beta-glucans can also trigger the expression of pro-inflammatory cytokines like IL-23p19 and IL-8 . Activation of macrophages by this compound can lead to increased production of cytokines . In the context of granuloma formation, inflammatory cytokines like IL-6, IL-1 beta, and TNF-alpha are potent inducers of GM-CSF and are strongly associated with each other . Zymosan (containing beta-glucans) has been shown to induce significant amounts of IFN-gamma, TNF-alpha, and IL-1 alpha in immune-sensitized mice .

Regulation of Anti-inflammatory Mediators

While primarily known for inducing pro-inflammatory responses, beta-glucans can also influence anti-inflammatory mediators. Some hypotheses suggest that effects are manifested via decreasing pro-inflammatory cytokines (mostly IL-6 and TNF-alpha) and increased formation of antioxidants, although this appears contradictory to the induction of these cytokines in other contexts and may depend on the specific glucan structure or experimental model . Beta-glucans can also regulate IL-10 transcription via MAPK pathways activated by Dectin-1, involving both MSK-dependent and independent mechanisms . This compound induced IL-1Ra in human monocytes .

Cellular Uptake and Intracellular Processing of this compound

The biological activity of this compound is initiated by its interaction with and uptake by host cells, particularly those of the immune system.

Phagocytosis by Immune Cells

Phagocytosis is a primary mechanism by which immune cells internalize this compound particles. This compound is taken up by macrophages . Macrophages and neutrophils are key cell types involved in the phagocytosis of this compound . The uptake of beta-glucans like this compound by macrophages occurs via specific receptors, including the receptor for beta-glucan, which has been identified as a lectin domain of complement receptor type 3 (CR3 or CD11b/CD18), and Dectin-1 . Studies have shown that the phagocytic activity of peritoneal exudate cells is enhanced by this compound administration . The uptake of this compound by macrophages can be regulated independently from the uptake of other particles . The capacity of macrophages for ingesting this compound can be significantly increased upon culture and is primarily due to an increase in the ability of phagocytic cells to ingest a greater number of particles .

Intracellular Degradation and Release of Biologically Active Fragments

Following phagocytosis, this compound undergoes intracellular processing within immune cells. Macrophages possess the digestive capacity for this compound particles . While this compound is processed intracellularly, components, particularly the cell wall beta-glucan, can deposit in the reticuloendothelial system for extended periods without significant structural changes . The intracellular processing of particulate beta-glucans can lead to the release of biologically active fragments or trigger downstream signaling pathways that contribute to the observed immunomodulatory effects . The signaling pathways triggered by particulate beta-glucans, such as those leading to H2O2 production, are regulated differently from the phagocytosis process itself .

Immunomodulatory Activities in Preclinical and in Vitro Models

Induction of Cytokine Production

Tumor Necrosis Factor-alpha (TNF-α) Production

Research indicates that zymocel can enhance the synthesis of Tumor Necrosis Factor-alpha (TNF-α). In vivo studies demonstrated that this compound increased lipopolysaccharide (LPS)-triggered TNF synthesis. Furthermore, in vitro experiments using macrophage-like cell lines showed that this compound directly enhanced TNF synthesis, suggesting a direct activation effect on macrophages. Similar particulate agonists, such as zymosan, have also been shown to induce TNF-alpha production in human monocytes.

Interleukin-1 (IL-1) Family Cytokines (IL-1β, IL-1Ra)

This compound and related particulate glucans, such as zymosan, have been found to activate murine macrophages, leading to the production of Interleukin-1 (IL-1). Specifically, zymosan has been shown to induce the production of IL-1β. The production of IL-1β can also be influenced by other factors; for instance, in vitro studies with intestinal epithelial cells showed that LPS could enhance IL-1β expression. The Interleukin-1 Receptor Antagonist (IL-1Ra), another member of the IL-1 family involved in immune regulation, can also be induced by zymosan/zymocel.

Interleukin-6 (IL-6) Synthesis

This compound has been observed to induce the production of Interleukin-6 (IL-6). The synthesis of IL-6 is a complex process that can be modulated by various stimuli and factors in vitro, as seen in studies involving peripheral blood mononuclear cells and fibroblasts.

Interferon-gamma (IFN-γ) Responses

Studies indicate that this compound can induce Interferon-gamma (IFN-γ) responses. IFN-γ is a crucial cytokine known for its role in antiviral and immunomodulatory activities, including increasing protein expression in both in vitro and in vivo contexts.

Summary of Cytokine Production:

Cytokine Effect Observed with this compound (or related particulate glucans) In Vitro Models/Cell Types
TNF-α Enhanced synthesis, Induced production Macrophage-like cell line, Human monocytes, RAW 264.7 cells
IL-1β Production induced Murine macrophages, Intestinal epithelial cells, RAW 264.7 cells
IL-1Ra Production induced Murine macrophages
IL-6 Production induced Peripheral blood mononuclear cells, Fibroblasts, RAW 264.7 cells

Enhancement of Phagocytic Activity

This compound has been shown to enhance phagocytic activity, a critical function of innate immune cells like macrophages. In vivo studies demonstrated that administration of this compound increased the phagocytic activity of peritoneal exudate cells. In vitro studies have also confirmed that the phagocytosis of particulate materials, including zymosan and this compound, is enhanced. Zymosan is frequently used as a substrate in in vitro phagocytosis assays utilizing macrophage cell lines such as RAW 264.7 cells. More specifically, this compound has been reported to significantly improve the phagocytic activity of RAW 264.7 cells in vitro.

Summary of Phagocytic Activity Enhancement:

Effect Observed with this compound (or related particulate glucans) In Vitro Models/Cell Types

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Generation

This compound has been found to stimulate the generation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO), which are important antimicrobial and signaling molecules produced by immune cells. In vivo administration of this compound enhanced both hydrogen peroxide (a type of ROS) and nitric oxide production by peritoneal exudate cells. In vitro studies using murine peritoneal macrophages have shown that zymosan/zymocel mediated hydrogen peroxide production. Furthermore, zymosan has been demonstrated to induce nitric oxide production by peritoneal mesothelial cells in vitro. Recent in vitro research specifically on this compound confirmed that it promoted RAW 264.7 cells to secrete both NO and ROS.

Summary of ROS and NO Generation:

Molecule Effect Observed with this compound (or related particulate glucans) In Vitro Models/Cell Types
ROS Enhanced production, Secretion promoted Murine peritoneal macrophages, RAW 264.7 cells

Influence on Immune Cell Proliferation and Differentiation

Studies have indicated that this compound can influence the proliferation and differentiation of immune cells, particularly those of the myeloid lineage. The administration of insoluble glucan, such as this compound, is suggested to induce an inflammatory response and subsequent activation of the immune system via the cytokine network, in addition to direct macrophage activation .

Monocyte to Macrophage Differentiation

Monocyte infiltration and the subsequent differentiation of monocytes into macrophages were found to be impaired in GM-CSF-deficient mice during this compound-induced hepatic granuloma formation . This suggests a role for GM-CSF in this differentiation process in the context of this compound stimulation. GM-CSF is considered essential for the differentiation and survival of macrophages and is known to induce monocyte chemotaxis . The differentiation of monocytes into macrophages involves global transcriptome changes tightly controlled by transcriptional regulators and signaling mechanisms. Macrophage differentiation can be achieved in vitro, with monocyte-derived macrophages being generated from peripheral blood monocytes or PBMCs, often utilizing media containing GM-CSF. This differentiation process can take several days, with macrophage differentiation observed after 7 days in some in vitro protocols. Monocyte-to-macrophage differentiation is also accompanied by changes in the synthesis and secretion of extracellular matrix molecules.

Role in Granuloma Formation in Experimental Systems

This compound, a β-glucan composed of β-1,3-polyglucose, is a substance capable of experimentally inducing hepatic granulomas . It provides a strong stimulation of macrophages, neutrophils, and natural killer cells . The processes of hepatic granuloma formation induced by β-glucan have been studied in various mouse models . Granuloma formation is a type of inflammatory process that can involve the production of several cytokines and chemokines. Macrophages orchestrate the segregation of reactive particles and the formation of compact aggregates of immune and non-immune cells, promoting fibrosis surrounding granulomas. GM-CSF has been shown to induce the formation of granulomatous structures and the differentiation of macrophages.

Hepatic Granuloma Models

This compound-induced hepatic granuloma formation is a well-established experimental model . In GM-CSF-deficient mice, there was a marked delay in this compound-induced hepatic granuloma formation . Impaired monocyte infiltration and differentiation into macrophages were observed in these mice during the early phase of granuloma formation . GM-CSF is essential for inducing chemotaxis of monocytes into granulomas, their differentiation into macrophages, and the survival of macrophages within the granulomas . Zymosan A (this compound) induced hepatic granuloma formation in a mouse model was also used to study the role of DAP12 signaling, which was found to play an important role in chronic inflammation and granuloma formation. Hepatic granulomas can also be induced experimentally by other substances, such as eggs of Schistosoma mansoni .

In Vitro Macrophage Aggregation and Micro-granuloma Formation

In vitro models have been developed to mimic granuloma formation and macrophage aggregation. Traditional cultures of PBMCs have been used to generate granuloma models, enabling the study of aggregation responses to various stimuli. Macrophage cell lines can be used in co-culture with other cell types to form layered compact cellular aggregates comparable to granulomas in vitro. Monocyte-derived macrophages from patients with chronic sarcoidosis demonstrated a greater ability to form multinucleated giant cells, a key hallmark of granuloma structure, compared to healthy controls. These sarcoid monocyte-derived macrophages were autonomously able to generate large aggregates under GM-CSF treatment in vitro. An in vitro model of tuberculous granuloma using human PBMC also showed visible cell aggregation and the formation of granuloma-like structures with multilayer cell aggregations. Studies using in vitro models have provided insights into the cellular and molecular interactions involved in granuloma formation.

Contribution to Host Defense Mechanisms in Animal Models

This compound has demonstrated varied immunopharmacological activity in vivo in mice, suggesting a contribution to host defense mechanisms . Administration of this compound increased peritoneal exudate cell number and spleen weight in mice . It also enhanced the phagocytic activity, hydrogen peroxide production, and nitric oxide production of peritoneal exudate cells . Furthermore, this compound administration enhanced the recovery of white blood cell number in cyclophosphamide-induced leukopenia . These effects suggest that this compound can activate components of the innate immune system and contribute to the restoration of immune cell populations following insult. The administration of insoluble glucan is suggested to induce the inflammatory response and the subsequent activation of the immune systems via the cytokine network, along with direct macrophage activation . Host defense mechanisms in animals involve complex interactions to protect against infectious agents.

Investigation of Anti-Tumor Activity in Experimental Murine Models

Experimental studies have investigated the potential anti-tumor activity of this compound in murine models. This compound showed anti-tumour activity against sarcoma 180 in mice . This finding indicates that this compound may possess properties that can inhibit tumor growth in experimental settings . Murine models, including those utilizing subcutaneous tumors (xenograft or allograft), are commonly used for preclinical evaluation of potential anti-cancer agents. While other compounds have been extensively studied for their anti-tumor effects in various murine tumor models, the specific activity of this compound against sarcoma 180 has been noted .

Comparative Immunobiology and Structure Function Correlations of Zymocel

Comparison of Soluble vs. Insoluble Zymocel Forms on Activity

The solubility of beta-glucans significantly influences their biological activity. This compound is primarily characterized as an insoluble glucan. In contrast, Betafectin is described as a soluble hydrolysis product derived from this compound. Studies comparing the effects of soluble and insoluble beta-glucan (B1580549) forms, including those related to this compound, highlight differential impacts on immune responses.

Research has shown that particulate beta-glucans, such as insoluble this compound, are potent activators of immune cells, particularly macrophages. Administration of insoluble this compound in mice has demonstrated varied immunopharmacological activities in vivo. These activities include an increase in the number of peritoneal exudate cells and spleen weight, enhanced phagocytic activity, and increased production of hydrogen peroxide and nitric oxide by peritoneal exudate cells. Furthermore, insoluble this compound has been shown to enhance lipopolysaccharide-triggered synthesis of tumor necrosis factor (TNF) and promote the recovery of white blood cell numbers in cyclophosphamide-induced leukopenia. Insoluble this compound also exhibited anti-tumor activity against sarcoma 180 in mice and directly activated macrophage-like cell lines in vitro, leading to increased TNF synthesis and hydrogen peroxide production. These findings suggest that the administration of insoluble glucan can induce an inflammatory response and subsequent activation of the immune system via the cytokine network, alongside direct macrophage activation.

In contrast, soluble beta-glucans have been reported to exhibit different effects. For instance, soluble, monomeric beta-glucans did not induce the production of interleukin-1 receptor antagonist (IL-1Ra) from human peripheral blood mononuclear cells, whereas particulate this compound did. Soluble beta-glucans have also been shown to inhibit the ingestion of yeast particles. The difference in activity between soluble and insoluble forms is partly attributed to structural features, particularly the length of beta-(1,6)-glucose branches, which influences solubility. Chemical modifications, such as oxidation, can be employed to increase the solubility of insoluble yeast glucans. While the importance of soluble glucans in host defense against infection has been established, studies on insoluble glucans like this compound have clarified their significant in-vivo immunopharmacological activity.

Differential Effects of this compound Compared to Other β-Glucans (e.g., Curdlan (B1160675), Laminarin)

Beta-glucans are a diverse group of polysaccharides with structures that vary significantly depending on their source, including yeast, fungi, bacteria, cereals, and algae. These structural differences, such as the type of glycosidic linkages, branching patterns, molecular weight, and tertiary structure, contribute to their differential biological and immunomodulatory effects.

This compound, as a yeast beta-glucan from S. cerevisiae, primarily features a backbone of beta-(1,3)-glucose with beta-(1,6)-glucose branches. This branching pattern and linkage type are characteristic of beta-glucans from yeast and fungi.

In comparison, Curdlan, a beta-glucan produced by bacteria such as Alcaligenes faecalis, is characterized by a linear, unbranched beta-(1,3)-glucose structure. Laminarin (or Laminaran), sourced from seaweed (algae), is predominantly a beta-(1,3)-glucan, although it can have some beta-(1,6) branching.

Other beta-glucans with distinct structures include Lentinan and Schizophyllan (from mushrooms/fungi) which have beta-(1,3) backbones with beta-(1,6) branches, and cereal beta-glucans (from barley, oats, etc.) which possess mixed beta-(1,3) and beta-(1,4) linkages.

While direct comparative studies involving this compound against a wide range of other beta-glucans are not extensively detailed in the provided sources, the literature indicates that different beta-glucans can elicit varied immune responses. For instance, studies investigating the effects of Curdlan, Laminarin, and Scleroglucan on histamine (B1213489) release from human leukocytes showed a potentiating effect on release induced by other stimuli, irrespective of the molecules' branching patterns. The structural variations among beta-glucans from different sources are understood to influence their interaction with immune receptors, such as Dectin-1 and Toll-like receptors, thereby leading to differential immunomodulatory outcomes. The high enrichment of beta-glucan in this compound, with minimal associated components compared to less purified preparations like Zymosan, is also noted as a factor distinguishing its effects and contributing to effective immune modulation without excessive inflammation.

The following table summarizes the source and primary structural features of this compound and the comparative beta-glucans:

Compound NameSourcePrimary Linkages and Branching Pattern
This compoundSaccharomyces cerevisiae (Yeast)β-(1,3)-backbone with β-(1,6)-branches
CurdlanAlcaligenes faecalis (Bacteria)Linear β-(1,3)
LaminarinLaminaria species (Algae/Seaweed)Primarily β-(1,3) with some β-(1,6) branching

Influence of this compound's Purity and Associated Components on Biological Responses

The purity of beta-glucan preparations, particularly the presence or absence of associated microbial components, significantly impacts their biological and immunomodulatory activities. This compound is characterized as a highly purified beta-glucan derived from Zymosan, notable for its high enrichment in beta-glucan and minimal levels of mannan (B1593421). This contrasts with Zymosan, the crude yeast cell wall extract from which this compound is isolated, which contains beta-glucan along with other components like mannans, proteins, and nucleic acids.

Early research on Zymosan's activity considered whether it was due to the glucan component or activation of the complement system. The subsequent isolation of this compound, a purer glucan form, provided stronger evidence for the significant role of glucan in the observed activities of crude Zymosan. Studies have indicated that the mannan component present in yeast cell walls was inactive in certain contexts, and the activity persisted in the Zymosan molecule even after lipid removal.

The high purity of this compound, specifically its low mannan content, is a key factor distinguishing its immunomodulatory profile from that of Zymosan. this compound is considered effective in modulating immune responses without inducing the excessive inflammatory effects sometimes associated with the other components present in less purified preparations like Zymosan.

Furthermore, the presence of associated components in Zymosan can influence the duration and nature of the immune response. The immunopharmacological activity of Zymosan has been observed to be relatively shorter-lived compared to soluble beta-glucans. This difference might be partly attributed to the induction of antigen-specific responses to components within Zymosan other than the beta-glucan itself. The binding of serum proteins, including complement components, to Zymosan can also negatively modulate its immunopharmacological activity.

Studies involving chemically modified Zymosan, such as oxidized Zymosan which is free from protein, nucleic acid, lipid, and mannan, have further illuminated the role of purity. This purified, often more soluble, glucan preparation showed potent anti-tumor activity and complement activation. However, it lost the ability to induce a secondary response in mice previously immunized with Zymosan, suggesting that some biological activities attributed to crude Zymosan are not solely mediated by the beta-glucan component and are likely influenced by the presence of other associated molecules. Thus, the purity of this compound, particularly its reduced content of non-glucan components, is crucial for understanding its specific immunobiological effects and differentiating them from those of less refined yeast extracts.

Advanced Research Methodologies Applied in Zymocel Studies

In Vitro Cell Culture Models for Immune Response Analysis

In vitro cell culture models are fundamental tools in Zymocel research, allowing for controlled investigations into its direct effects on immune cells and the subsequent responses. These models provide insights into cellular activation, cytokine production, and other key immunological processes.

Primary Cell Isolation and Culture

Studies utilizing primary cell cultures, derived directly from living organisms, offer a more physiologically relevant system compared to continuous cell lines. This approach allows researchers to examine this compound's effects on immune cells in a state closer to their natural environment. Examples of primary cells used include peritoneal macrophages and peripheral blood mononuclear cells (PBMCs).

The isolation and culture of primary cells like mouse peritoneal macrophages have been employed to study responses to -glucans, including this compound . These studies have investigated the induction of cytokine secretion, such as interleukin 1 (IL-1) and tumor necrosis factor-alpha (TNF-) . Primary cell cultures enable the assessment of cellular activities such as phagocytosis and the production of reactive oxygen species and nitric oxide in response to this compound . The use of primary cell cultures allows for the analysis of antigen-specific responses of lymphocytes to Zymosan, a preparation containing -glucan like this compound . Primary cell culture involves obtaining tissues from an organism and disaggregating them to obtain viable cells for growth in culture vessels . These cultures are considered more representative of in vivo tissues than cell lines .

Established Macrophage Cell Lines

Established cell lines, such as the murine macrophage cell line RAW 264.7, are widely used in this compound research due to their ease of culture and reproducibility. These cell lines serve as valuable models for studying the molecular mechanisms underlying macrophage activation by this compound.

The RAW 264.7 cell line has been identified as a suitable in vitro system for studying macrophage responses to Zymosan A, a source of -glucans, exhibiting a similar pattern of TNF- secretion to primary macrophages . Studies using RAW 264.7 cells have investigated this compound's ability to enhance TNF synthesis and hydrogen peroxide production, indicating direct macrophage activation . Research has explored the signal transduction pathways involved in Zymosan A-induced TNF- production in RAW 264.7 cells, including the activation of NF-B . Phagocytosis of Zymosan particles by RAW 264.7 cells has also been studied . These cell lines allow for the evaluation of immunomodulatory activities, such as cell proliferation, phagocytosis, and cytokine secretion capacity .

Experimental Animal Models for In Vivo Investigation

Experimental animal models are crucial for evaluating the systemic effects of this compound and its impact on complex biological processes within a living organism. Mouse models are frequently used to study the immunopharmacological activities and the induction of inflammatory responses, such as granuloma formation.

Immunopharmacological Assays in Mice

Immunopharmacological assays in mice are employed to assess the in vivo effects of this compound on the immune system. These studies can measure changes in immune cell populations, organ weights, and the production of immune mediators.

Administration of this compound in mice has been shown to increase peritoneal exudate cell number and spleen weight . Immunopharmacological activity in mice has been examined for insoluble glucans like this compound . Assays have measured enhanced phagocytic activity, hydrogen peroxide production, and nitric oxide production by peritoneal exudate cells in this compound-treated mice . The extravascular release of Evans blue, reflecting vascular permeability, has also been assessed . Studies have investigated the recovery of white blood cell number in cyclophosphamide-induced leukopenia in mice treated with this compound . The production of Zymosan-specific antibodies in mice has been measured using techniques like ELISA and FACS .

Models for Granuloma Induction

This compound is known to induce granuloma formation, making it a valuable tool for studying this chronic inflammatory process in vivo. Specific animal models are used to investigate the mechanisms underlying granuloma development.

This compound-induced hepatic granuloma formation is a studied phenomenon in animal models . Mouse models, including those with deficiencies in specific immune components like granulocyte/macrophage colony-stimulating factor (GM-CSF), have been used to examine the role of these factors in this compound-induced granuloma formation . These models allow for the examination of cellular infiltration, differentiation of monocytes into macrophages, and the proliferation and survival of macrophages within granulomas . Histological examination of liver tissues is performed to assess granuloma formation . Changes in white blood cell and monocyte numbers in peripheral blood after intravenous injection of this compound have been monitored in these models .

Biochemical and Molecular Assays

Biochemical and molecular assays are essential for dissecting the intricate cellular and molecular events triggered by this compound. These techniques provide detailed information on protein expression, gene activity, and the presence of specific molecules involved in the immune response.

Enzyme-linked immunosorbent assay (ELISA) is a common biochemical assay used to measure cytokine levels, such as TNF-, in cell culture supernatants or serum samples following this compound stimulation . ELISA has also been used to detect Zymosan-specific antibodies in the serum of immunized mice . Molecular assays include techniques like Northern blot analysis to assess mRNA levels of cytokines . Gel shift assays have been employed to examine the DNA-binding activity of transcription factors like NF-B in Zymosan-treated cells . Luciferase reporter assays are used to study the promoter activity of genes involved in the immune response . Western blot analysis can be used to examine the expression of specific proteins, such as inducible nitric oxide synthase . Flow cytometry (FACS) is utilized to analyze cell populations and detect the presence of specific antibodies bound to particles . Methods for measuring hydrogen peroxide and nitric oxide production are also considered biochemical assays used to assess macrophage activation .

Cytokine Quantification (e.g., ELISA)

Cytokine quantification, commonly performed using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), is a key method for assessing the impact of this compound on immune responses. This compound is known to stimulate the immune system, leading to the release of various cytokines that orchestrate inflammatory and immune reactions . Studies have investigated the effect of this compound on the production of cytokines like Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) . Elevated concentrations of IFN-γ, IL-6, and colony-stimulating factor (CSF) were observed in the sera of mice treated with this compound in combination with indomethacin (B1671933) . This compound has also been shown to enhance lipopolysaccharide-triggered synthesis of TNF in macrophage-like cell lines in vitro .

Table 1: Effect of this compound on Cytokine Levels

CytokineContextObserved Effect (vs Control)Method (Example)Source
IFN-γMice treated with this compound + IndomethacinSignificantly ElevatedNot specified
IL-6Mice treated with this compound + IndomethacinSignificantly ElevatedNot specified
CSFMice treated with this compound + IndomethacinSignificantly ElevatedNot specified
TNFMacrophage-like cell line (in vitro)Enhanced synthesisNot specified
ChemokinesWhole blood treated with Imprime (contains β-glucan)Production measuredLuminex
IL-8Whole blood treated with Imprime (contains β-glucan)Production measuredLuminex
MCP-1Whole blood treated with Imprime (contains β-glucan)Production measuredLuminex

Phagocytosis Assays

Phagocytosis assays are utilized to measure the ability of immune cells, particularly phagocytes like macrophages and neutrophils, to engulf particles. This compound, being a particulate beta-glucan (B1580549) preparation, is itself frequently used as a target particle in these assays to evaluate the phagocytic capacity of cells . Studies on oyster hemocytes, for instance, have used this compound particles to assess phagocytic activity, comparing it to other particles like heat-killed yeast and zymosan . The phagocytic index (PI) for granulocytes exposed to zymosan was significantly higher compared to that for heat-killed yeast and this compound, although this compound was still phagocytosed . This compound administration has been shown to enhance the phagocytic activity of peritoneal exudate cells in mice .

Table 2: Phagocytic Index of Granulocytes for Different Particles

ParticlePhagocytic Index (Mean ± SEM)Significance (vs Zymosan)Cell TypeOrganismSource
Zymosan9.4 ± 1.7-GranulocytesOyster
Heat-killed YeastLower than ZymosanP < 0.05GranulocytesOyster
This compoundLower than ZymosanP < 0.05GranulocytesOyster

Measurement of Reactive Oxygen and Nitrogen Species

Measurement of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), such as nitric oxide (NO), is crucial for understanding the oxidative burst and cytotoxic mechanisms employed by immune cells upon activation. This compound is known to induce the production of ROS and NO in macrophages and neutrophils . Chemiluminescence assays, often using probes like luminol, are employed to quantify ROS production stimulated by particulate beta-glucans including this compound in cells like human polymorphonuclear leukocytes . This compound administration in mice enhanced hydrogen peroxide and nitric oxide production by peritoneal exudate cells . Studies have also investigated the ability of different fungal beta-glucans, including this compound, to induce NO synthesis by murine peritoneal macrophages in the presence of interferon-gamma . While some beta-glucans induced NO synthesis in vitro, this compound, among others, was found to induce NO synthesis in vivo but not always in vitro, suggesting complex regulatory mechanisms .

Table 3: Effect of this compound on ROS and NO Production

Species MeasuredCell TypeContextObserved Effect (vs Control)Method (Example)Source
Hydrogen Peroxide (ROS)Peritoneal exudate cellsIn vivo miceEnhanced productionNot specified
Nitric Oxide (NO)Peritoneal exudate cellsIn vivo miceEnhanced productionNot specified
ROSHuman polymorphonuclear leukocytesIn vitroStimulated productionChemiluminescence
NOMurine peritoneal macrophagesIn vitroVaried induction (context dependent)Not specified
ROSMacrophages (GM-CSF studies)In vitroLevels measuredNot specified
NOMacrophages (GM-CSF studies)In vitroLevels measuredNot specified

Flow Cytometry for Immune Cell Phenotyping and Activation

Flow cytometry is a powerful tool used to identify and quantify different immune cell populations and assess their activation status based on the expression of cell surface markers. In this compound studies, flow cytometry is applied to analyze changes in the numbers and phenotypes of immune cells, such as macrophages, neutrophils, and lymphocytes, in various tissues and in circulation . For example, flow cytometry has been used to analyze the surface phenotype of cells using specific antibodies (e.g., anti-CD3, anti-Mac-1, anti-Gr-1) to identify T cells, macrophages, and neutrophils in mice treated with this compound and indomethacin . It has also been used to characterize hemocyte populations and evaluate phagocytosis of fluorescently labeled this compound particles in oysters . Analysis by flow cytometry showed an increase in large splenocytes expressing Mac-1 (CD11b) in mice immunized with a related compound . Flow cytometry can also assess the modulation of surface markers like CD11b, CD62L, CD88, and CXCR2 on neutrophils and monocytes after exposure to beta-glucan preparations .

Gene Expression Analysis (e.g., RT-qPCR, Transcriptomics)

Gene expression analysis, including techniques like quantitative Reverse Transcription PCR (RT-qPCR) and transcriptomics (e.g., RNA-Seq), is used to investigate how this compound affects gene transcription in target cells and tissues. These methods help identify the signaling pathways and cellular processes modulated by this compound at the molecular level . While direct this compound-specific transcriptomics data was not extensively detailed in the provided snippets, studies on related immune responses and macrophage activation, relevant to this compound's effects, utilize these techniques . For instance, RT-qPCR has been used to measure the expression of genes like IL-6 and GM-CSF in the context of inflammatory responses and granuloma formation, processes influenced by this compound . Transcriptomic analysis has been employed to identify enriched pathways upregulated in macrophages in inflammatory settings relevant to this compound's actions, such as the interferon-gamma response and TNF-alpha signaling pathway .

Protein Expression and Phosphorylation Analysis (e.g., Western Blotting)

Analysis of protein expression and phosphorylation, commonly performed using Western blotting, provides information about the levels and activation status of specific proteins involved in this compound-mediated cellular responses. This technique is valuable for validating findings from gene expression studies and investigating post-translational modifications that affect protein function . Western blotting has been used to examine the expression of proteins like Atg5, Atg7, and β-actin in macrophages, cells significantly impacted by this compound . It has also been mentioned in the context of analyzing protein profiles in this compound-immune mice . While specific this compound-induced protein phosphorylation data was not prominently featured in the search results, Western blotting for phosphorylated proteins is a standard method in signal transduction studies relevant to this compound's activation of immune receptors and downstream pathways.

Zymography for Associated Enzymatic Activities

Zymography is an electrophoretic technique used to detect and characterize the activity of enzymes, particularly proteases, within a gel matrix. While the search results did not provide extensive details on the direct application of zymography specifically to study this compound's effects on host enzymes, zymography is a relevant method for assessing enzymatic activities in biological samples where this compound might exert its influence . For example, matrix metalloproteinases (MMPs) are enzymes involved in tissue remodeling and immune cell migration, processes that can be influenced by immune activation by compounds like this compound. Zymography could potentially be used to evaluate the impact of this compound on MMP activity in cell culture supernatants or tissue extracts. Additionally, zymography has been used to study enzymes in fungi, the source material for this compound, such as glutathione-dependent formaldehyde-activating enzymes .

Microscopic and Imaging Techniques for Cellular Morphology and Aggregation

Microscopic and imaging techniques are indispensable tools in elucidating the cellular interactions and morphological changes induced by this compound, a beta-glucan derived from yeast cell walls. These methods provide critical insights into how this compound affects cellular structure, differentiation, and the formation of cellular aggregates, particularly in the context of immune responses.

Beyond tissue-level aggregation, microscopy helps in visualizing cellular interactions at a finer scale. Microscopic examination has shown the formation of neutrophil-target cell aggregates under specific hydrodynamic conditions when cells were activated with oxidized zymosan, a preparation closely related to this compound . This highlights the role of microscopy in understanding the physical interactions between immune cells and particles like this compound.

Electron microscopy offers a higher resolution view of cellular structures, allowing for the identification of detailed morphological features. In studies of this compound-induced hepatic granulomas, electron microscopy has been employed to detect the presence of apoptotic bodies, providing insights into cell death mechanisms within these aggregates .

Imaging systems, such as the EVOS cell imaging system, coupled with light microscopy, enable detailed observation and quantification of cellular aggregates in ex vivo models. Although applied in studies of other particles like silica (B1680970) nanoparticles, similar methodologies are relevant to this compound research, allowing for the measurement of aggregate diameter and number . Immunofluorescent staining, often used in conjunction with fluorescence microscopy, provides a powerful method to visualize specific cellular components and markers within this compound-stimulated cells or aggregates. This includes staining for cytoskeletal elements like F-actin/phalloidin to assess cellular structure and the extent of cell-cell contact within aggregates, as well as markers for specific cell types like CD68 and CD206 in macrophage aggregates . The intensity of staining and the frequency of positive cells within aggregates can be quantified to provide detailed findings on the cellular composition and activation state within this compound-induced formations .

Microscopy is also fundamental in studying phagocytosis, a key cellular process triggered by this compound. Light microscopy and flow cytometry are used in combination to assess the phagocytic activity of immune cells, such as hemocytes, when exposed to this compound particles . The phagocytic index, which reflects the average number of particles ingested per phagocytic cell, and the percentage of phagocytic cells can be determined through microscopic evaluation and flow cytometry analysis . Studies have reported significant increases in this compound uptake by macrophages upon culture, primarily due to an increase in the percentage of phagocytic cells .

Research findings utilizing these techniques have demonstrated the impact of this compound on cellular differentiation and aggregation. For instance, microscopic examination has revealed impaired monocyte infiltration and differentiation into macrophages in the absence of GM-CSF, a factor important for this compound-induced hepatic granuloma formation . The observation of increased proliferative macrophages within granuloma clusters further underscores the dynamic cellular changes occurring in response to this compound, as visualized through microscopy and imaging of proliferation markers like Ki-67 .

While specific comprehensive data tables directly linking this compound concentrations to detailed quantitative microscopic measurements (beyond general observations or indices) across multiple studies were not extensively available in the provided snippets, the qualitative and semi-quantitative findings from microscopic and imaging analyses are crucial for understanding this compound's cellular effects. The application of these techniques allows researchers to visualize and characterize the morphological adaptations and aggregation patterns that underpin the biological responses to this compound.

Future Research Directions and Unresolved Questions Regarding Zymocel

Deeper Elucidation of Receptor Specificity and Ligand-Binding Dynamics

Current research indicates that Zymocel exerts its effects, at least in part, through binding to specific receptors on immune cells, such as Complement Receptor type 3 (CR3, CD11b/CD18) and Dectin-1, particularly on macrophages. However, the precise details of this compound's interaction with these and potentially other receptors remain to be fully elucidated. Future research should focus on a deeper characterization of the binding kinetics and affinity of this compound and its structural variants to these receptors. Unresolved questions include the identification of all relevant receptors involved in this compound's diverse immunomodulatory effects across different immune cell types, the specific structural motifs within this compound responsible for differential receptor binding, and how the physical form and size of this compound particles influence these interactions. Advanced techniques such as surface plasmon resonance, isothermal titration calorimetry, and high-resolution microscopy coupled with labeled this compound could provide valuable insights into these ligand-binding dynamics.

Comprehensive Mapping of Downstream Signaling Networks and Crosstalk

Upon receptor engagement, this compound triggers intracellular signaling cascades in immune cells, known to involve pathways such as Syk, MAPK (including ERK1/2 and p38α), and NF-κB in macrophages. However, a comprehensive map of all activated downstream signaling networks in response to this compound stimulation is still needed. Future research should aim to fully delineate these complex pathways, including the identification of all key signaling molecules, post-translational modifications, and their temporal activation profiles. A critical unresolved question is understanding the intricate crosstalk between different signaling pathways activated by this compound and how this crosstalk dictates specific cellular outcomes, such as cytokine production, phagocytosis, and antigen presentation. Techniques like phosphoproteomics, kinome arrays, and targeted gene silencing or inhibition studies will be crucial in unraveling these complex signaling networks and their integration.

Understanding the Interplay Between this compound and Diverse Immune Cell Types Beyond Macrophages

While macrophages are recognized as primary responders to this compound, its effects are not limited to this cell type; studies suggest interactions with neutrophils, natural killer (NK) cells, and lymphocytes (T and B cells). A significant area for future research is to gain a comprehensive understanding of how this compound interacts with and modulates the function of a wider spectrum of immune cells, including dendritic cells, various T helper cell subsets (Th1, Th2, Th17, Treg), cytotoxic T lymphocytes, B cells, and innate lymphoid cells. Unresolved questions include the specific responses induced in each of these cell types, the mechanisms underlying these responses, and critically, how the interplay and communication between diverse immune cell populations are orchestrated following this compound exposure. This requires detailed in vitro studies using isolated cell populations and co-culture systems, as well as in vivo studies employing sophisticated immunological techniques.

Investigating the Long-Term Immunological Memory or Tolerance Induced by this compound

A key question with implications for potential therapeutic applications is whether this compound induces long-lasting changes in immune responsiveness, specifically the induction of immunological memory or tolerance. While some immunomodulators can prime the immune system for enhanced future responses (memory), others can lead to a state of reduced reactivity (tolerance). Future research is needed to investigate the long-term consequences of this compound administration on immune cell function, phenotypic alterations, and the generation of memory populations. Studies involving repeated this compound exposure in animal models and the analysis of immune responses to subsequent challenges will be essential to determine if this compound promotes durable protective immunity or contributes to immune hyporesponsiveness.

Exploring this compound as a Research Adjuvant for Immune System Modulation

This compound has been explored for its adjuvant properties, enhancing immune responses to co-administered antigens. Future research should further explore and optimize this compound's potential as a research adjuvant. This includes investigating its efficacy with different types of antigens (e.g., protein, peptide, polysaccharide, nucleic acid-based) and delivery systems, determining the optimal this compound formulations and administration routes for specific types of immune responses (e.g., humoral, cellular), and understanding the mechanisms by which this compound enhances vaccine-induced immunity. This research direction is crucial for leveraging this compound's immunomodulatory capacity in the development of experimental vaccines and immunotherapies.

Development of Advanced In Vitro and In Vivo Models for Studying this compound's Immunomodulatory Effects

To accurately model the complex in vivo environment and gain a deeper understanding of this compound's effects, the development and application of more advanced in vitro and in vivo models are necessary. Future research should focus on creating sophisticated in vitro systems, such as 3D cell culture models incorporating multiple immune and tissue cell types, organ-on-a-chip platforms that mimic the physiological microenvironment, and co-culture systems that allow for the study of immune cell interactions in response to this compound. Furthermore, the development and utilization of refined in vivo models, including genetically modified animal models with specific immune deficiencies or reporter systems, will be invaluable for dissecting the in vivo effects and mechanisms of this compound.

Addressing Ambiguity in Terminology and Standardizing Research Nomenclature for this compound

Research into complex biological compounds like those derived from yeast cell walls necessitates precise terminology and standardized nomenclature to ensure clarity, reproducibility, and effective communication of findings. "this compound" appears in scientific literature primarily as a term for a beta-glucan (B1580549) preparation isolated from yeast, specifically Saccharomyces cerevisiae. While often described as a purified or highly enriched beta-glucan component of yeast cell walls, its relationship with the more broadly defined "Zymosan" can introduce ambiguity.

Zymosan, also derived from yeast cell walls, is generally understood to be a crude extract containing not only beta-glucans but also mannans, proteins, and nucleic acids. In contrast, this compound is frequently characterized by its higher beta-glucan content and reduced levels of other components like mannan (B1593421), distinguishing it from the cruder zymosan preparation. This distinction is crucial because the biological activities, particularly immunomodulatory effects, can be significantly influenced by the purity and specific structural characteristics of the polysaccharides and the presence of other cell wall components.

Despite the described differences, the terms "Zymosan" and "this compound" are sometimes used interchangeably or without explicit clarification of the preparation's composition and purity. This lack of stringent differentiation in some contexts can lead to confusion when comparing results across different studies or when attempting to replicate experiments. The biological effects attributed to "this compound" may vary depending on the exact method of preparation, the degree of purification, and the residual levels of other yeast cell wall components.

To address this ambiguity and advance the field, there is a clear need for standardized research nomenclature for yeast-derived beta-glucan preparations. This would involve:

Clear Analytical Characterization: Researchers should provide detailed analytical data on the composition of the preparation used, including the percentage of beta-glucan, the type of linkages (e.g., β-(1,3)- and β-(1,6)-glucose linkages which are characteristic of S. cerevisiae beta-glucans), molecular weight distribution, and the levels of contaminants such as mannans, proteins, and nucleic acids.

Consistent Naming Conventions: Adopting consistent naming conventions that reflect the purity and source of the beta-glucan preparation would enhance clarity. This could involve using systematic names based on chemical structure and source organism, in addition to or in place of commercial names like "this compound."

Referencing Standard Materials: Utilizing and referencing well-characterized standard beta-glucan preparations, where available, could provide benchmarks for comparison and help to reduce variability in research outcomes.

The PubChem database lists a CID for this compound (C084912). However, the associated chemical information, such as the molecular formula (C6H10FNO2) and a molecular weight of 0 listed in one source, appears inconsistent with the description of this compound as a beta-glucan polymer composed primarily of glucose units (C6H10O5)n. This discrepancy in publicly available chemical databases further underscores the need for careful verification and standardization of the chemical identifiers and associated data for such complex biological compounds.

Standardizing the terminology and providing comprehensive characterization of "this compound" and similar yeast-derived beta-glucan preparations are essential steps to ensure the rigor and comparability of research findings in immunology, inflammation, and other relevant fields.

Q & A

Q. What are the established experimental models for evaluating Zymocel's immunomodulatory effects in preclinical studies?

Methodological Answer: Murine models (e.g., C57BL/6 mice) are widely used to assess this compound's immunopharmacological activity. Key protocols include intraperitoneal administration of this compound (0.5–2 mg/mouse) followed by measurement of cytokine profiles (IL-6, TNF-α) and leukocyte proliferation via flow cytometry . Baseline controls should include saline-treated cohorts and comparative analysis with other β-glucans (e.g., lentinan) to validate specificity .

Q. What standardized assays are recommended for quantifying this compound-induced macrophage activation?

Methodological Answer: Use in vitro assays with RAW 264.7 macrophages exposed to this compound (10–100 μg/mL). Measure phagocytic activity via fluorescent microsphere uptake and nitric oxide (NO) production using Griess reagent. For in vivo validation, analyze peritoneal macrophage recruitment 24–72 hours post-administration . Ensure reproducibility by calibrating spectrophotometric readings against reference standards .

Advanced Research Questions

Q. How can researchers optimize this compound purification protocols to minimize batch-to-batch variability in particle size distribution?

Methodological Answer: Implement size-exclusion chromatography (SEC) with dynamic light scattering (DLS) for post-extraction quality control. Document particle diameter ranges (e.g., 1–5 μm) and polydispersity indices (PDI < 0.2) for each batch. Cross-validate with scanning electron microscopy (SEM) to confirm structural integrity. Batch variability can be reduced by standardizing extraction solvents (e.g., NaOH 0.25 M) and centrifugation parameters (10,000 ×g, 30 min) .

Q. How should researchers reconcile contradictory findings regarding this compound's dose-dependent effects on cytokine modulation across different immune cell populations?

Methodological Answer: Conduct cell-specific dose-response studies using isolated T-cells, B-cells, and macrophages. For example, while this compound ≥ 50 μg/mL may suppress IL-10 in dendritic cells, it could enhance IL-12 in macrophages. Use RNA sequencing to identify TLR-2/NF-κB pathway activation thresholds and validate via siRNA knockdown experiments. Contradictions may arise from differences in cell receptor density or culture conditions .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound's sustained impacts on hematopoietic stem cell differentiation?

Methodological Answer: Employ a 12-week murine model with weekly this compound administration (1 mg/kg). Track hematopoietic stem cells (HSCs) in bone marrow using CD34+/CD38− markers and correlate with peripheral blood counts. Include a recovery phase (4 weeks post-treatment) to assess reversibility. Use multivariate regression to account for age-related hematopoiesis decline in control groups .

Data Analysis & Interpretation

Q. What statistical approaches are most robust for analyzing this compound's non-linear dose-response relationships in cytokine release assays?

Methodological Answer: Apply sigmoidal curve fitting (four-parameter logistic model) to estimate EC₅₀ values. For non-monotonic responses (e.g., hormetic effects at low doses), use segmented regression or Bayesian hierarchical models. Report 95% confidence intervals and perform sensitivity analysis to exclude outlier-driven artifacts .

Q. How can researchers differentiate between this compound-specific immune responses and background noise in complex in vivo systems?

Methodological Answer: Utilize isotype-matched antibody controls in flow cytometry and include sham-treated cohorts exposed to inert particles (e.g., polystyrene beads). For transcriptomic data, apply Benjamini-Hochberg correction to adjust for false discovery rates (FDR < 0.05). Validate findings with knockout models (e.g., TLR-2−/− mice) to confirm pathway specificity .

Research Design & Validation

Q. What strategies mitigate confounding variables in this compound studies involving polymicrobial sepsis models?

Methodological Answer: Standardize microbial inoculum (e.g., 1 × 10⁶ CFU E. coli) and administer this compound prophylactically (24 hours pre-infection). Monitor endotoxin levels via Limulus amebocyte lysate (LAL) assay to rule out contamination. Use multivariate Cox proportional hazards models to adjust for baseline immune status .

Q. How should researchers validate in silico predictions of this compound's molecular interactions with dectin-1 receptors?

Methodological Answer: Perform molecular docking simulations (AutoDock Vina) with dectin-1 crystal structures (PDB ID: 2BPD). Validate binding affinities via surface plasmon resonance (SPR) and competitive inhibition assays using laminarin. Report RMSD values < 2.0 Å for credible alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.